molecular formula C17H19N5O3 B2462699 (E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2035004-48-7

(E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2462699
CAS RN: 2035004-48-7
M. Wt: 341.371
InChI Key: MXNMWWGBXXDTHW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality (E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharma Market Reflection

Azetidine, pyrrolidine, and piperidine derivatives, including those with furan, thiophene, and triazole rings, have been explored in pharmaceutical research. They are notably useful as alpha-subtype selective 5-HT-1D receptor agonists, beneficial for treating migraines with fewer side effects (Habernickel, 2001).

Biological Activity in Agriculture

Compounds with pyrrolidin-1-yl, pyrimidin-4-yl, and furan rings have shown promising biological activity, particularly in stimulating plant growth. Their effectiveness was observed to be significant, enhancing growth by 65-87% relative to heteroauxin, a known plant growth stimulator (Pivazyan et al., 2019).

Antineoplastic Properties

Derivatives featuring 1,2,3-triazol-4-yl and furazan structures have been investigated for their antineoplastic (anti-cancer) properties. These compounds have been identified as having potential in disrupting microtubule dynamics, showing promise as antiproliferative agents against cancer cells (Kulikov et al., 2014).

Antimicrobial Activity

Novel acrylate monomers with pyran, triazole, and furan structures have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated moderate to good antibacterial and antifungal activities, presenting potential applications in medical and health-related fields (Saraei et al., 2016).

Inhibitors in Biochemical Processes

Disubstituted 1,2,3-triazoles have been prepared and evaluated as inhibitors, specifically targeting caspase-3, a crucial enzyme in apoptosis. This research suggests potential applications in controlling cellular processes related to cell death (Jiang & Hansen, 2011).

properties

IUPAC Name

1-[[1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-16-4-1-7-20(16)9-13-10-22(19-18-13)14-11-21(12-14)17(24)6-5-15-3-2-8-25-15/h2-3,5-6,8,10,14H,1,4,7,9,11-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNMWWGBXXDTHW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((1-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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